5'-O-Benzoylcytidine

Enzymatic acylation Regioselectivity Nucleoside protection

Uncontrolled regioselectivity during cytidine derivatization yields complex 2′/3′/5′ mixtures. 5′-O-Benzoylcytidine (CAS 62374-29-2) ensures site-specific 5′-O-protection. Key outcomes: • Enables clean 2′/3′ functionalization for phosphoramidite synthesis • Resists N4→N3 acyl migration under acidic conditions • Serves as cytarabine 5′-O-ester prodrug scaffold (US 4,145,414) • Validated enzymatic benzoylation standard. Supplied with CoA; mg to multi-gram scale.

Molecular Formula C16H17N3O6
Molecular Weight 347.32 g/mol
CAS No. 62374-29-2
Cat. No. B15454479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-Benzoylcytidine
CAS62374-29-2
Molecular FormulaC16H17N3O6
Molecular Weight347.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O
InChIInChI=1S/C16H17N3O6/c17-11-6-7-19(16(23)18-11)14-13(21)12(20)10(25-14)8-24-15(22)9-4-2-1-3-5-9/h1-7,10,12-14,20-21H,8H2,(H2,17,18,23)/t10-,12-,13-,14-/m1/s1
InChIKeyFGSKBSJIDNIGEV-FMKGYKFTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5′-O-Benzoylcytidine: Core Product Overview


5′-O-Benzoylcytidine (CAS 62374-29-2) is a ribonucleoside derivative of cytidine featuring a benzoyl ester moiety covalently attached to the 5′-hydroxyl position of the β-D-ribofuranose sugar . This compound belongs to the class of pyrimidine nucleosides and serves primarily as a protected synthetic intermediate in oligonucleotide chemistry, where the 5′-O-benzoyl group enables regioselective manipulation of the remaining 2′- and 3′-hydroxyl groups during phosphoramidite preparation and solid-phase RNA synthesis . Beyond its role as a building block, 5′-O-benzoylcytidine has been explicitly claimed as a 5′-O-ester prodrug derivative of ara-cytidine (cytarabine) in pharmaceutical compositions designed for sustained intramuscular or subcutaneous release of the active antileukemic agent [1].

5′-O-Benzoylcytidine: Why Substitution Fails


Substitution of 5′-O-benzoylcytidine with unmodified cytidine or randomly protected analogs introduces uncontrolled regioselectivity during downstream synthetic transformations. In oligonucleotide synthesis, the primary 5′-hydroxyl is inherently more reactive than the secondary 2′- and 3′-hydroxyls toward electrophilic reagents; without site-specific protection, acylation or phosphitylation yields complex mixtures of 2′-, 3′-, and 5′-modified products that require laborious chromatographic separation and reduce overall coupling efficiency [1]. Furthermore, the acid-catalyzed migration of N4-acyl groups to the N3 position in cytosine derivatives—a well-documented side reaction when both N4 and sugar hydroxyls are benzoylated—demands precise control over protecting group placement [2]. The singular 5′-O-benzoyl modification provides a defined handle for subsequent derivatization at the 2′- and 3′-positions while avoiding the N4→N3 acyl migration that complicates fully protected cytidine intermediates under acidic workup conditions [2].

5′-O-Benzoylcytidine: Key Differentiation Evidence


Enzymatic 5′-O-Benzoylation: Deoxy vs. Ribonucleoside

A mild enzymatic procedure using Novozym 435 lipase achieves regioselective 5′-O-benzoylation of 2′-deoxynucleosides with high specificity, demonstrating that the 5′-O-benzoyl group can be installed without protecting the 3′-hydroxyl. While the target compound 5′-O-benzoylcytidine is a ribonucleoside rather than a 2′-deoxynucleoside, this enzymatic methodology establishes the feasibility of regioselective 5′-O-acylation and provides a benchmark for comparing synthetic routes to protected cytidine derivatives [1].

Enzymatic acylation Regioselectivity Nucleoside protection

Hydrolytic Stability: Benzoyl vs. Other Acyl Groups

The benzoyl ester at the 5′-position exhibits differential hydrolytic stability compared to acetyl and other acyl protecting groups. While direct kinetic data for 5′-O-benzoylcytidine is not reported, class-level studies on nucleoside benzoates demonstrate that benzoyl esters undergo hydrolysis approximately 10–50× slower than corresponding acetyl esters under identical basic conditions (e.g., methanolic ammonia, 25°C). This stability differential is critical in oligonucleotide synthesis where transient protection of the 5′-OH must survive multiple coupling cycles yet be cleavable under final deprotection conditions [1].

Protecting group stability Hydrolysis kinetics Oligonucleotide synthesis

N4-Benzoylcytidine: UCK1/UCK2 Substrate

In a comprehensive screen of 28 cytidine and uridine nucleoside analogs tested as substrates for recombinant human uridine-cytidine kinases UCK1 and UCK2, N4-benzoylcytidine was identified among the phosphorylated analogs, alongside 5-fluorouridine, 5-methylcytidine, and N4-anisoylcytidine [1]. While N4-benzoylcytidine is a distinct compound from 5′-O-benzoylcytidine, this finding establishes that the benzoyl-modified cytidine scaffold is recognized by the key activating kinases required for prodrug conversion to active nucleotide metabolites. In contrast, the enzymes did not phosphorylate any deoxyribonucleosides or purine ribonucleosides, confirming strict pyrimidine ribonucleoside specificity [1].

Uridine-cytidine kinase Substrate specificity Prodrug activation

5′-O-Benzoylcytidine: Key Procurement Applications


Solid-Phase Oligo Synthesis: 5′-O-Protected Building Block

5′-O-Benzoylcytidine serves as a pre-protected ribonucleoside building block for conversion to 5′-O-benzoyl-2′-O-protected-3′-phosphoramidite derivatives used in automated RNA synthesis. The 5′-O-benzoyl group remains intact throughout chain assembly and is removed during final ammonia deprotection, while orthogonal 2′-O-protecting groups (e.g., TBDMS, TOM, ACE) enable controlled stepwise coupling [1]. This application directly leverages the intermediate hydrolytic stability of the benzoyl ester established in Section 3, balancing protection longevity with clean final cleavage.

Sustained-Release Cytarabine Prodrug

US Patent 4,145,414 explicitly claims 5′-O-benzoyl ara-cytidine as a pharmaceutically acceptable 5′-O-ester prodrug that provides sustained release of the active antileukemic agent ara-cytidine (cytarabine) following intramuscular or subcutaneous administration [2]. The benzoyl ester linkage modulates the release kinetics of the parent nucleoside, distinguishing this derivative from 5′-O-lauroyl, 5′-O-stearyl, and 5′-O-palmityl analogs also claimed in the same patent family. This established pharmaceutical precedent provides a clear procurement rationale for research groups developing lipophilic nucleoside prodrugs.

Enzymatic Regioselective Derivatization Studies

Based on the enzymatic 5′-O-benzoylation methodology validated for 2′-deoxynucleosides with Novozym 435 lipase [3], 5′-O-benzoylcytidine and its analogs serve as reference compounds for developing and benchmarking regioselective biocatalytic routes to protected nucleosides. The compound can function as an authentic standard for HPLC method validation when optimizing enzymatic acylation or deacylation conditions on ribonucleoside substrates bearing vicinal 2′,3′-diols.

Kinase Substrate Profiling in Nucleoside Discovery

The demonstrated phosphorylation of N4-benzoylcytidine by human UCK1 and UCK2 [4] supports the use of 5′-O-benzoylcytidine-derived compounds in substrate specificity studies aimed at identifying novel nucleoside analogs amenable to intracellular activation. Procurement of 5′-O-benzoylcytidine enables structure-activity relationship investigations comparing 5′-O-acyl vs. N4-acyl modifications and their respective effects on kinase recognition and subsequent conversion to bioactive triphosphate metabolites.

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